methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate
Overview
Description
Methyl carbamodithioates are a class of organic compounds that contain sulfur and nitrogen . They are often used in various chemical reactions due to their unique chemical properties .
Synthesis Analysis
While specific synthesis methods for your compound were not found, carbamodithioates can generally be synthesized through various methods, including the reaction of amines with carbon disulfide .Chemical Reactions Analysis
Carbamodithioates can participate in various chemical reactions. For example, they can be used as agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, a type of controlled radical polymerization .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., are crucial for understanding how a compound behaves under different conditions. Unfortunately, this information was not found for your compound .Scientific Research Applications
1. Tyrosinase Inhibition and Transportation Behavior
- Synthesis and Tyrosinase Inhibition : The study by Chaves et al. (2018) discusses the synthesis of β-enamino thiosemicarbazide derivatives including a compound structurally related to methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate. One compound, ETS1, demonstrated a high inhibition percentage (89%) against tyrosinase activity through an uncompetitive inhibitory mechanism. Quantum chemical calculations and molecular docking suggested its potential as a tyrosinase inhibitor, interacting with key amino acid residues and exhibiting efficient transport behavior by human serum albumin (HSA) (Chaves et al., 2018).
2. Influence in Polymerization Processes
- Reversible Addition-Fragmentation Chain Transfer Polymerization : Zhou et al. (2007) researched the use of dithiocarbamates in the polymerization of various monomers like styrene and methyl acrylate. Their study demonstrated that the chemical structure of dithiocarbamates significantly influences the polymerization rate and efficiency, indicating the potential role of compounds like this compound in controlled/living polymerization (Zhou et al., 2007).
3. Applications in Ion Channel Structure Probing
- Novel Thiol Reagent for Ion Channel Structure : Foong et al. (1997) synthesized a novel thiol reagent, MTSAC, which contains a carbamate functional group similar to the subject compound. MTSAC exhibited distinct effects on single-channel currents in gramicidin channels, suggesting its utility in studying ion channel proteins (Foong et al., 1997).
4. Exploration of Chemical Reactions
- Reaction with Hydroxylamine : The research by Suyama et al. (1994) involved the reaction of O-ethyl S-methyl N-cyanocarbonimidothioate with hydroxylamine, leading to the formation of specific oxadiazole derivatives. This study indicates the reactivity of similar compounds in producing heterocyclic structures (Suyama et al., 1994).
Mechanism of Action
Target of Action
Dimethyl N,N’-(ethylene)bisdithiocarbamate primarily targets metal-dependant and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals . These enzyme systems play crucial roles in various biological processes, including metabolic reactions and signal transduction.
Mode of Action
The compound interacts with its targets by exploiting its strong metal binding capacity . It acts as an enzyme inhibitor, inhibiting catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved by organic electrophiles (isocyanates, carbonyl disulfide, and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions .
Biochemical Pathways
The affected biochemical pathways primarily involve the disruption of metal-dependant and sulfhydryl enzyme systems . The inhibition of these enzymes can lead to a cascade of effects, disrupting various downstream biochemical pathways. The specific pathways affected can vary depending on the organism and the specific enzymes inhibited.
Pharmacokinetics
The pharmacokinetics of dimethyl N,N’-(ethylene)bisdithiocarbamate involves several stages, including absorption, biotransformation, and excretion . The compound is absorbed and then biotransformed, during which it generates organic electrophiles . These electrophiles are then involved in the inhibition of the target enzymes. The metabolites of the compound are then excreted .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of key enzymes , leading to disruption of normal cellular functions . This can result in the death of the organism, such as fungi or bacteria, making the compound effective as a pesticide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of dimethyl N,N’-(ethylene)bisdithiocarbamate. For instance, the compound’s degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Therefore, environmental conditions such as light exposure and pH can affect the compound’s stability and efficacy .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Dimethyl N,N’-(ethylene)bisdithiocarbamate interacts with various enzymes, proteins, and other biomolecules. The mechanism of action exploits its strong metal binding capacity (with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II) and Pb (II)) acting as enzyme inhibitors . Indeed, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles (isocyanates, carbonyl disulfide and isothiocyanates) generated by the metabolism of the parent molecules or by the coordinated metal ions (Zn (II) and Mn (II)) .
Cellular Effects
It is known that it has a broad spectrum of activity against various plant pathogens, including fungi, bacteria, plants, and insects
Molecular Mechanism
The molecular mechanism of Dimethyl N,N’-(ethylene)bisdithiocarbamate involves its strong metal binding capacity, acting as an enzyme inhibitor . It inhibits catalytic and regulatory thiol groups of cytoplasm constituents by organic electrophiles generated by the metabolism of the parent molecules or by the coordinated metal ions .
Temporal Effects in Laboratory Settings
Current studies suggest that the environmental degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis .
Metabolic Pathways
It is known that it has a strong metal binding capacity, which suggests that it may interact with metal-dependent enzymes .
Transport and Distribution
Current studies suggest that it has a strong metal binding capacity, which may influence its localization or accumulation .
Subcellular Localization
Given its strong metal binding capacity, it may interact with metal-dependent enzymes in various cellular compartments .
properties
IUPAC Name |
methyl N-[2-(methylsulfanylcarbothioylamino)ethyl]carbamodithioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-11-5(9)7-3-4-8-6(10)12-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUUDIJBRGBBNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCCNC(=S)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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